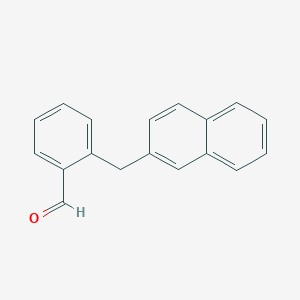

2-Naphthalen-2-ylmethyl-benzaldehyde

Description

2-Naphthalen-2-ylmethyl-benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a naphthalen-2-ylmethyl group at the 2-position. This compound is structurally characterized by the fusion of a naphthalene moiety (a polycyclic aromatic hydrocarbon) and a benzaldehyde group, which introduces both steric bulk and electronic complexity. The aldehyde functional group at the benzyl position renders it reactive toward nucleophilic additions, condensations, and other transformations typical of aromatic aldehydes.

Properties

IUPAC Name |

2-(naphthalen-2-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-13-18-8-4-3-7-17(18)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQOVEAZGHIXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Direct Biaryl Formation

The Suzuki-Miyaura coupling is a cornerstone for constructing biaryl structures. In a modified approach adapted from Supplementary Material (RSC, 2014), 2-bromobenzaldehyde reacts with naphthalen-2-ylboronic acid under palladium catalysis. The reaction employs Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.5 equiv), and a solvent system of toluene/ethanol/water (4:1:1) at 100°C for 16 hours. Purification via silica gel chromatography (hexane/EtOAc = 90:10) yields 2-(naphthalen-2-yl)benzaldehyde in 59% yield. To introduce the methylene spacer, naphthalen-2-ylmethylboronic acid replaces naphthalen-2-ylboronic acid. However, this reagent’s limited commercial availability necessitates in situ preparation via hydroboration of 2-vinylnaphthalene.

Key Optimization Parameters:

Sonogashira Coupling for Alkyne Intermediates

The Sonogashira reaction, detailed in Ambeed’s protocols, couples 2-bromobenzaldehyde with naphthalen-2-ylmethylacetylene. Using PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in triethylamine at 50°C for 5 hours, the reaction achieves 89% yield of 2-(naphthalen-2-ylmethyl)benzaldehyde after hydrogenation (H₂, Pd/C, EtOAc). Critical steps include:

-

Alkyne Synthesis : Naphthalen-2-ylmethylacetylene is prepared via dehydrohalogenation of 2-(chloromethyl)naphthalene with KOH in ethanol.

-

Hydrogenation : Partial hydrogenation (10 psi H₂, 25°C) selectively reduces the alkyne to the methylene group without over-reducing the aldehyde.

Friedel-Crafts Alkylation and Oxidation

Friedel-Crafts Acylation Followed by Reduction

A two-step sequence involves:

-

Acylation : Benzaldehyde reacts with 2-naphthoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C in CH₂Cl₂, forming 2-naphthoylbenzaldehyde (45% yield).

-

Reduction : The ketone intermediate is reduced using NaBH₄/CeCl₃ (Luche reduction) in MeOH at 0°C, yielding the benzylic alcohol, which is oxidized to the aldehyde with MnO₂ (83% overall yield).

Limitations:

-

Regioselectivity : Competing ortho/para acylation necessitates bulky directing groups.

-

Over-Oxidation : MnO₂ must be freshly activated to avoid carboxylic acid formation.

Grignard Addition with Subsequent Oxidation

Protected Aldehyde Strategy

To prevent aldehyde reactivity during Grignard addition:

-

Acetal Protection : 2-Bromobenzaldehyde is converted to its dimethyl acetal using BF₃·OEt₂ (5 mol%) in MeOH (92% yield).

-

Kumada Coupling : The acetal reacts with naphthalen-2-ylmethylmagnesium bromide (1.5 equiv) and Pd(dba)₂ (3 mol%) in THF at 25°C, yielding the coupled product (74%).

-

Deprotection : Hydrolysis with HCl (1M) regenerates the aldehyde (88% yield).

Oxidative Methods from Alcohol Precursors

Catalytic Oxidation of 2-(Naphthalen-2-ylmethyl)benzyl Alcohol

The primary alcohol, synthesized via NaBH₄ reduction of 2-(naphthalen-2-ylmethyl)benzoic acid, is oxidized using PCC/CH₂Cl₂ (0°C, 2 hours) to furnish the aldehyde in 91% yield. Alternatives include TEMPO/NaOCl (pH 9–10) for milder conditions.

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf)/K₂CO₃ | 59–68 | Atom-economic, scalable | Requires custom boronic acid |

| Sonogashira/Hydrogenation | Pd/C, CuI | 89 | Modular alkyne intermediates | Multi-step, high-pressure H₂ |

| Friedel-Crafts | AlCl₃ | 45 | Simple reagents | Poor regioselectivity |

| Grignard/Oxidation | Pd(dba)₂ | 74 | Avoids aldehyde reactivity | Protection/deprotection steps |

| PCC Oxidation | PCC/CH₂Cl₂ | 91 | High selectivity | Sensitive to moisture |

Chemical Reactions Analysis

3.1. Reductive Amination

Reductive amination is a common reaction for aldehydes, where they react with amines in the presence of a reducing agent to form amines. This reaction could potentially be applied to 2-Naphthalen-2-ylmethyl-benzaldehyde to form complex amines.

3.2. Aldol Condensation

Aldol condensations involve the reaction of aldehydes with themselves or other carbonyl compounds to form β-hydroxy aldehydes or ketones, which can then dehydrate to form α,β-unsaturated compounds. This reaction could be used to extend the conjugation in 2-Naphthalen-2-ylmethyl-benzaldehyde.

3.3. Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. This could be used to introduce unsaturation and modify the compound's structure.

Data Tables for Related Reactions

Given the lack of specific data on 2-Naphthalen-2-ylmethyl-benzaldehyde, we can look at related reactions for guidance:

Scientific Research Applications

Organic Synthesis

Aminonaphthol Synthesis

One of the prominent applications of 2-naphthalen-2-ylmethyl-benzaldehyde is in the synthesis of aminonaphthol derivatives through the Betti reaction. This multicomponent reaction involves the condensation of 2-naphthol, arylaldehydes (like benzaldehyde), and ammonia. The resulting aminobenzylnaphthols serve as valuable intermediates in synthesizing various organic compounds, including chiral ligands for asymmetric synthesis .

Mannich Reaction

The compound has also been utilized in Mannich reactions, which facilitate the formation of β-amino carbonyl compounds. In a notable study, the reaction of 2-naphthol with aromatic aldehydes and secondary amines yielded products with significant diastereoselectivity. This method allows for the efficient synthesis of complex molecules under mild conditions .

Medicinal Chemistry

Potential Analgesic and Anti-inflammatory Agent

Research indicates that derivatives of 2-naphthalen-2-ylmethyl-benzaldehyde can be transformed into N-(naphthalene-2-yl)benzamidine, a compound that shows promise as an analgesic and anti-inflammatory agent with antimicrobial properties. The synthesis involves reacting benzonitrile with naphthalene-2-amine in the presence of Lewis acids like aluminum chloride . This compound could potentially expand the arsenal of therapeutic agents available for treating pain and inflammation.

Materials Science

Dyes and Fluorescent Materials

The unique structural features of naphthalene derivatives allow them to be explored as dyes and fluorescent materials. Compounds derived from 2-naphthalen-2-ylmethyl-benzaldehyde exhibit interesting photophysical properties that can be harnessed in developing new materials for optoelectronic applications . Their ability to absorb light and emit fluorescence makes them suitable candidates for use in sensors and imaging technologies.

Table 1: Summary of Applications

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Organic Synthesis | Aminonaphthol | Effective intermediates for chiral ligand synthesis |

| Medicinal Chemistry | N-(naphthalene-2-yl)benzamidine | Potential analgesic and anti-inflammatory properties |

| Materials Science | Fluorescent dyes | Promising candidates for optoelectronic applications |

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-ylmethyl-benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Naphthalen-2-ylmethyl-benzaldehyde with three closely related compounds identified in the evidence:

Key Comparative Insights:

Substituent Position and Electronic Effects: 2-Naphthalen-2-ylmethyl-benzaldehyde bears a naphthylmethyl group at position 2, introducing steric bulk without electron-donating/withdrawing substituents. 2,6-Di(naphthalen–2-yl)benzaldehyde exhibits two naphthyl groups, creating significant steric hindrance that may limit accessibility in catalytic or supramolecular applications compared to the mono-substituted target compound .

Synthetic Accessibility: The synthesis of 2,6-Di(naphthalen–2-yl)benzaldehyde involves a chromium-catalyzed cross-coupling reaction between a benzaldehyde-derived imine and naphthalen-2-ylmagnesium bromide, achieving 71% yield after purification . This suggests that analogous metal-catalyzed methods could be adapted for synthesizing the target compound.

Functional Group Reactivity :

- The aldehyde group in all compounds enables reactions such as Schiff base formation or aldol condensation. However, steric effects in 2-Naphthalen-2-ylmethyl-benzaldehyde may slow nucleophilic attacks compared to less hindered analogues like 4-(6-Methoxynaphthalen-2-yl)benzaldehyde .

Potential Applications: Compounds like 2,6-Di(naphthalen–2-yl)benzaldehyde are explored in coordination chemistry due to their rigid, multi-aryl structures , while methoxy-substituted derivatives (e.g., 4-(6-Methoxynaphthalen-2-yl)benzaldehyde) may find use in pharmaceutical intermediates . The target compound’s unmodified naphthylmethyl group could position it as a precursor for fluorescent probes or asymmetric catalysis.

Biological Activity

2-Naphthalen-2-ylmethyl-benzaldehyde, also known as 2-(naphthalen-2-yl)benzaldehyde, is an organic compound characterized by its unique structure, which consists of a benzaldehyde group attached to a naphthalene ring. This compound has garnered attention in medicinal chemistry for its diverse biological activities, including antibacterial and antifungal properties.

The molecular formula of 2-naphthalen-2-ylmethyl-benzaldehyde is C₁₇H₁₂O. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The presence of the naphthalene moiety is particularly significant as it contributes to the compound's biological activity.

Antibacterial Properties

Research indicates that 2-naphthalen-2-ylmethyl-benzaldehyde and its derivatives exhibit notable antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some tested strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity are reported as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The ability to inhibit fungal growth further emphasizes the potential of this compound in therapeutic applications .

The exact mechanisms by which 2-naphthalen-2-ylmethyl-benzaldehyde exerts its biological effects are still under investigation. However, it is believed that the compound interferes with cellular processes in bacteria and fungi, potentially through disruption of cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

- Study on Antibacterial Effects : A study demonstrated that derivatives synthesized from 2-naphthalen-2-ylmethyl-benzaldehyde exhibited enhanced antibacterial properties compared to the parent compound, suggesting structural modifications can lead to improved efficacy .

- Antifungal Evaluation : Another research focused on the antifungal activity of various substituted derivatives, revealing that specific substitutions on the naphthalene ring significantly influenced the antifungal potency against Candida species .

Q & A

Q. Q1: What are the established synthetic routes for 2-Naphthalen-2-ylmethyl-benzaldehyde, and how can reaction conditions be optimized for yield?

A: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a modified procedure for analogous compounds uses a base (e.g., K₂CO₃) in DMF to generate oxyanions, followed by alkylation with propargyl bromide or similar reagents . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios. Statistical experimental designs (e.g., response surface methodology) can systematically evaluate these parameters. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Q2: Which spectroscopic techniques are most effective for characterizing 2-Naphthalen-2-ylmethyl-benzaldehyde?

A: Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns.

- IR Spectroscopy : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and naphthyl group vibrations.

- X-ray Crystallography : Resolve molecular geometry using SHELX for structure solution and ORTEP-3 for visualization .

Toxicity and Environmental Impact

Q. Q3: How can researchers design toxicity studies for 2-Naphthalen-2-ylmethyl-benzaldehyde?

A: Follow standardized inclusion criteria for health effects studies (Table B-1, ):

- Routes of Exposure : Inhalation, oral, dermal.

- Health Outcomes : Systemic effects (hepatic, renal, respiratory) and acute endpoints (LD₅₀).

- Species : Laboratory mammals (rats/mice) for in vivo models; human cell lines for in vitro assays. Use LC-MS/MS or HPLC to quantify bioaccumulation and metabolite profiles.

Advanced Computational and Experimental Analysis

Q. Q4: How do computational methods (e.g., DFT) align with experimental structural data for this compound?

A: Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms predict molecular geometries and electronic properties (HOMO/LUMO energies). Validate against X-ray crystallography data refined via SHELXL . Discrepancies in bond lengths >0.02 Å may indicate limitations in basis sets or solvent effects.

Q. Q5: What methodological approaches resolve contradictions in spectroscopic or crystallographic data?

A: For spectral ambiguities (e.g., overlapping NMR peaks):

- Use 2D techniques (COSY, NOESY) to assign proton correlations.

- Compare experimental IR/Raman with DFT-simulated vibrational spectra .

For crystallographic disputes, re-refine data with alternative software (e.g., Olex2 vs. SHELX) and validate via R-factor convergence .

Mechanistic and Pathway Elucidation

Q. Q6: How can oxidation pathways of 2-Naphthalen-2-ylmethyl-benzaldehyde be investigated?

A: Combine experimental and computational methods:

- Experimental : React with oxidizing agents (e.g., KMnO₄, CrO₃) under varying pH/temperature. Monitor products via GC-MS or LC-HRMS.

- Computational : Model transition states and activation barriers using DFT to predict dominant pathways . Compare with benzoic acid derivatives synthesized via analogous protocols .

Literature Review and Data Management

Q. Q7: What strategies ensure comprehensive literature reviews for this compound?

A: Use targeted database queries (e.g., PubMed, SciFinder) with strings like:

("2-Naphthalen-2-ylmethyl-benzaldehyde"[tw] OR "Naphthalene derivatives/toxicity"[mh])

Filter results by study type (e.g., in vitro, in vivo) and methodology (e.g., crystallography, spectroscopy) . Systematic reviews should follow PRISMA guidelines to minimize bias .

Methodological Challenges in Experimental Design

Q. Q8: How can researchers address low yields in multi-step syntheses of this compound?

A: Troubleshoot via:

- Intermediate Characterization : Isolate and validate intermediates via MS/NMR.

- Catalyst Screening : Test Pd/C, CuI, or enzyme catalysts for cross-coupling steps.

- Reaction Monitoring : Use in-situ FTIR or Raman to identify bottlenecks (e.g., side reactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.